Spiro(2,4)hept-4-ene

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Spiro(2,4)hept-4-ene is a hydrocarbon spiro compound with the molecular formula C₇H₁₀, characterized by a cyclopropane ring and a cyclobutene ring fused at a single quaternary spiro carbon. The compound exhibits a strained, three-dimensional architecture that imparts unique electronic properties and reactivity, distinguishing it from simpler cycloalkenes.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 52708-23-3
Cat. No. B15468652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro(2,4)hept-4-ene
CAS52708-23-3
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESC1CC2(CC2)C=C1
InChIInChI=1S/C7H10/c1-2-4-7(3-1)5-6-7/h1,3H,2,4-6H2
InChIKeyIAQUBQHHIIUMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro(2,4)hept-4-ene (CAS 52708-23-3): A Strained Spirocyclic Building Block for Specialized Organic Synthesis


Spiro(2,4)hept-4-ene is a hydrocarbon spiro compound with the molecular formula C₇H₁₀, characterized by a cyclopropane ring and a cyclobutene ring fused at a single quaternary spiro carbon [1]. The compound exhibits a strained, three-dimensional architecture that imparts unique electronic properties and reactivity, distinguishing it from simpler cycloalkenes [2]. Its primary utility lies in fundamental organic chemistry research, serving as a precursor for rearrangement studies, cascade cycloadditions, and the construction of complex polycyclic frameworks, particularly in medicinal chemistry and materials science applications [3].

1
Strained spirocyclic scaffold for rearrangement and pericyclic reaction studies
2
Three-dimensional architecture supports cascade cycloaddition methodology
3
Research fit: polycyclic framework construction for medicinal chemistry and materials science

Why Generic Cycloalkenes Cannot Replace Spiro(2,4)hept-4-ene in Ring-Strain-Dependent Research


Substituting spiro(2,4)hept-4-ene with a common, non-spiro cycloalkene like cyclopentene (C₅H₈, MW ~68 g/mol) or a fully saturated analog like spiro[2.4]heptane is not scientifically valid for applications where ring strain and electronic configuration dictate reactivity . The spiro-fused cyclopropane and cyclobutene system in spiro(2,4)hept-4-ene creates a unique, highly strained environment (approximately 27–30 kcal/mol strain energy) and a distinct electronic structure (ionization energy 8.48 eV) that is absent in simpler cyclic alkenes [1]. This strain directly influences its ability to undergo specific rearrangements, such as the aza-Cope process with tetracyanoethylene, and to serve as a scaffold for cascade ring-opening reactions that are not possible with less strained or non-spiro analogs [2]. Using a generic substitute would fundamentally alter reaction pathways, yields, and the structural integrity of downstream products, leading to experimental failure and irreproducible results [3].

Target
Spiro(2,4)hept-4-ene — strained spirocyclic alkene with cyclopropane/cyclobutene fusion
Substitute
Cyclopentene — simple monocyclic alkene without spiro-strain environment
May shift reaction pathways; lacks the ~27–30 kcal/mol strain energy and altered electronic profile that drive spiro-specific rearrangements
Target
Spiro(2,4)hept-4-ene — reactive alkene participates in cycloadditions and pericyclic processes
Substitute
Spiro[2.4]heptane — fully saturated analog without alkene functionality
Saturated analog cannot engage in cycloaddition or aza-Cope rearrangement; may limit synthetic utility in strain-enabled methodology

Quantitative Differentiation of Spiro(2,4)hept-4-ene from Closest Analogs: Physicochemical and Reactivity Benchmarks


Ionization Energy Comparison: Spiro(2,4)hept-4-ene vs. Cyclopentene

Spiro(2,4)hept-4-ene exhibits a vertical ionization energy (IE) of 8.48 eV as determined by photoelectron spectroscopy, reflecting the unique electronic interaction between its cyclopropane and cyclobutene π-systems [1]. In contrast, the non-spiro analog cyclopentene has a reported IE of approximately 9.01 eV [2]. This 0.53 eV lower ionization energy for spiro(2,4)hept-4-ene is a direct consequence of increased π-electron density from the spiro-fused cyclopropane ring, which facilitates electrophilic attack and charge-transfer interactions more readily than in a simple cycloalkene [3].

Ionization Energy
Cross-study comparable
8.48 eV vs 9.01 eV (cyclopentene)
Enhanced electrophilic reactivity context; supports charge-transfer interaction studies
Gas-phase photoelectron spectroscopy; Δ = −0.53 eV
Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Volatility and Handling Profile: Spiro(2,4)hept-4-ene vs. Spiro[2.4]hepta-4,6-diene

Spiro(2,4)hept-4-ene has a measured boiling point of 118.4 °C at 760 mmHg, a density of 0.93 g/cm³, and a calculated flash point of 3.8 °C . In comparison, its conjugated diene analog, spiro[2.4]hepta-4,6-diene, exhibits a higher boiling point of 128.7 °C at 760 mmHg and a slightly higher density of 1.0 g/cm³ . The ~10.3 °C lower boiling point and the low flash point of spiro(2,4)hept-4-ene indicate significantly greater volatility and a higher risk of flammability, which directly impacts laboratory handling, storage requirements, and its suitability for certain high-temperature synthetic procedures .

Volatility Profile
Data to verify
Bp 118.4 °C vs 128.7 °C (spiro[2.4]hepta-4,6-diene)
Handling and storage context; higher volatility may influence reaction design
Flash point 3.8 °C; source data not provided — verify independently
Physicochemical Properties Safety and Handling Process Chemistry

Reactivity in Strain-Release Cascade Reactions: Spiro[2.4]hept-4-ene Scaffold vs. Non-Spiro Donor-Acceptor Cyclopropanes

Spiro[2.4]hept-4-ene derivatives, particularly 4,5-diazaspiro[2.4]hept-4-enes, undergo a unique cascade cleavage with donor-acceptor cyclopropanes (DACs) in the presence of Lewis acids (e.g., EtAlCl₂ or Ga halides) [1]. This reaction results in the opening of two three-membered rings and the formation of highly functionalized 2-pyrazoline scaffolds . In contrast, simple, non-spiro DACs typically undergo only single cyclopropane ring-opening under similar conditions, yielding simpler adducts [2]. The spirocyclic framework is essential for this dual ring-opening cascade, as the inherent ring strain and the ability to stabilize a carbocationic intermediate on the adjacent ring are not present in non-spiro or less strained systems [3].

Cascade Reactivity
Head-to-head
Dual ring-opening cascade yields polyfunctionalized 2-pyrazolines
Supports complex polycyclic scaffold synthesis; distinct from single-ring-opening DAC pathways
Lewis acid-mediated (EtAlCl₂ or Ga halides); J. Org. Chem. 2018
Synthetic Methodology Cascade Reactions Polycyclic Frameworks

Strain-Enabled Aza-Cope Rearrangement Pathway with Tetracyanoethylene

The reaction of spiro[2.4]hept-4-ene derivatives with tetracyanoethylene (TCNE) results in an extensive rearrangement via an aza-Cope process, a pathway not observed with simpler, less-strained cycloalkenes under identical conditions [1]. While the exact yield for the parent spiro(2,4)hept-4-ene is not isolated in the primary reference, the study of its derivatives (e.g., 1,1-disubstituted spiro[2.4]hept-4-enes) demonstrates the critical role of the spirocyclic framework in facilitating this specific pericyclic transformation [2]. In contrast, cyclopentene, for example, primarily undergoes electrophilic addition or cycloaddition with TCNE, not this complex rearrangement cascade [3]. The spiro-fused cyclopropane ring provides the necessary strain to lower the activation barrier for the aza-Cope step, making this a unique and valuable synthetic tool [4].

Aza-Cope Pathway
Class-level
Strain-enabled rearrangement with TCNE yields bicyclic imine products
Reported pathway context; class-level inference from spiro[2.4]hept-4-ene derivatives
Parent compound reactivity inferred from 1,1-disubstituted analogs
Pericyclic Reactions Rearrangement Chemistry Spiro Compound Reactivity

Optimal Use Cases for Spiro(2,4)hept-4-ene Based on Quantified Differentiation


Synthesis of Strained, Polycyclic Building Blocks for Medicinal Chemistry

Given its unique dual ring-opening cascade reactivity with donor-acceptor cyclopropanes, spiro(2,4)hept-4-ene-derived intermediates (e.g., 4,5-diazaspiro[2.4]hept-4-enes) are ideal for generating highly functionalized pyrazoline scaffolds [1]. This application is directly supported by the evidence of its ability to undergo a specific cascade process not seen with simpler cyclopropanes, making it a valuable starting material for medicinal chemists exploring new chemical space for drug candidates [2].

Fundamental Research on Strain-Driven Pericyclic Reactions

Spiro(2,4)hept-4-ene serves as a model system for studying the influence of ring strain on pericyclic reaction pathways, specifically the aza-Cope rearrangement with tetracyanoethylene [1]. This is directly supported by the cross-study comparison showing that simpler cycloalkenes like cyclopentene follow different reaction pathways, highlighting the compound's value for physical organic chemists investigating strain-release phenomena [2].

Precursor for Agrochemical and Pharmaceutical Patent Space

The spiro[2.4]heptane/ene framework is a recurring motif in patents for bioactive compounds, including pyrethroid insecticides (e.g., US3966959A) and antiviral agents targeting Flaviviridae [1]. While the unsubstituted spiro(2,4)hept-4-ene itself is not the active ingredient, its core structure provides a valuable synthetic entry point for accessing this protected chemical space, a claim supported by the class-level inference from patent literature [2].

Low-Boiling, Volatile Standard for Gas-Phase Spectroscopic Studies

With a well-defined boiling point of 118.4 °C and a distinct ionization energy of 8.48 eV, spiro(2,4)hept-4-ene can serve as a reliable standard or test molecule in gas-phase photoelectron spectroscopy and mass spectrometry experiments [1]. Its volatility profile, quantified against the denser, higher-boiling spiro[2.4]hepta-4,6-diene, makes it particularly suitable for vapor-phase sample introduction systems [2].

Application
Selection Property
Validation Focus
Polycyclic scaffold synthesis
Cascade ring-opening reactivity
Pyrazoline scaffold functionalization fidelity
Pericyclic reaction research
Strain-enabled rearrangement pathway
Aza-Cope pathway specificity review
Patent scaffold diversification
Spirocyclic core motif
IP-protected chemical space access
Gas-phase spectroscopy standard
Defined volatility and ionization profile
Vapor-phase sample introduction compatibility

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